![molecular formula C7H7N3O B2500020 7-メチルピラゾロ[1,5-a]ピリミジン-5(4H)-オン CAS No. 29269-60-1](/img/structure/B2500020.png)

7-メチルピラゾロ[1,5-a]ピリミジン-5(4H)-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C7H7N3O and its molecular weight is 149.153. The purity is usually 95%.

BenchChem offers high-quality 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

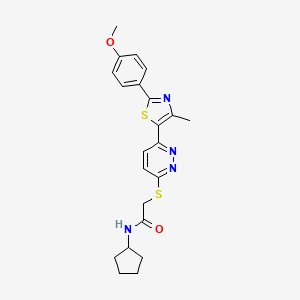

マントル細胞リンパ腫 (MCL) における BTK 阻害

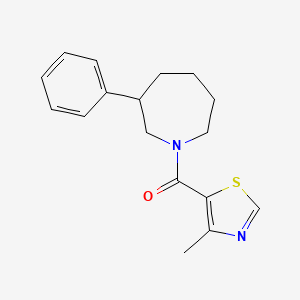

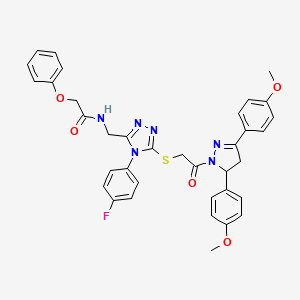

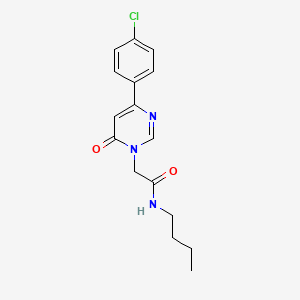

マントル細胞リンパ腫 (MCL) は、(11;14) 転座によるサイクリン D1 の過剰発現を特徴とする、まれでしばしば不治の B 細胞リンパ腫です。 研究者らは、MCL 治療のための可逆的ブルトンチロシンキナーゼ (BTK) 阻害剤として、新規ピラゾロピリミジン系誘導体を設計しました 。これらの化合物は、MCL 細胞株において強力な抗増殖活性を示し、単桁マイクロモラーの効力を示しました。特に、化合物 13l はミトコンドリア膜電位の破壊、活性酸素種のレベルの上昇、および MCL 細胞におけるカスパーゼ 3 媒介経路を介したアポトーシスを誘導しました。これらの知見は、抗腫瘍剤の開発のための貴重なリード化合物となります。

BCR シグナル伝達経路のモジュレーション

BTK は、B 細胞受容体 (BCR) シグナル伝達において重要な役割を果たします。 活性化された BTK は、RAS/RAF/MEK/ERK、PI3K/AKT/mTOR、および核因子 kappa B (NF-κB) を含む複数の経路を調節し、B 細胞の活性化、生存、および増殖に影響を与えます 。ピラゾホスを BTK 阻害剤として調査することで、B 細胞悪性腫瘍および自己免疫疾患に対する潜在的な治療戦略が明らかになります。

癌治療のための CDK2 阻害

ピラゾロ[3,4-d]ピリミジン骨格を特徴とするピラゾホス誘導体は、CDK2 阻害剤として研究されています 。CDK2 阻害は、腫瘍細胞を選択的に標的とし、癌治療のための魅力的な戦略となります。この文脈におけるピラゾホス誘導体の有効性と安全性を評価するには、さらなる研究が必要です。

作用機序

Target of Action

The primary target of 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells . In cancer cells, this can result in the inhibition of tumor growth .

Pharmacokinetics

These properties can influence the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The inhibition of CDK2 by 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one can lead to significant alterations in cell cycle progression . This includes the induction of apoptosis within cells, particularly in cancer cells . As a result, this compound has potential anti-cancer properties .

Safety and Hazards

When handling 7-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

7-methyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-4-7(11)9-6-2-3-8-10(5)6/h2-4H,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVZVVWRUDMBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=CC=NN12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29269-60-1 |

Source

|

| Record name | 7-methylpyrazolo[1,5-a]pyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)

![O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride](/img/structure/B2499945.png)

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2499951.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

![5-bromo-2-chloro-N-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2499955.png)